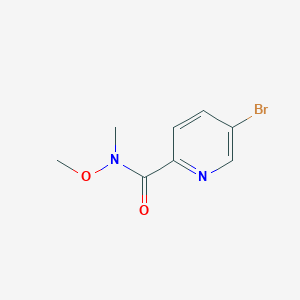

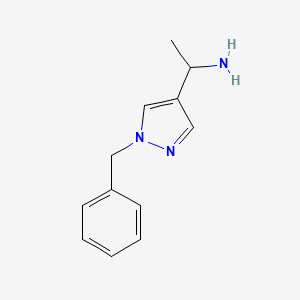

![molecular formula C11H16BrNO2 B1529337 1-[3-Bromo-4-(2-methoxyethoxy)-phenyl]-ethylamine CAS No. 1339613-48-7](/img/structure/B1529337.png)

1-[3-Bromo-4-(2-methoxyethoxy)-phenyl]-ethylamine

Vue d'ensemble

Description

1-Bromo-2-(2-methoxyethoxy)ethane is a clear colorless to pale yellow liquid . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

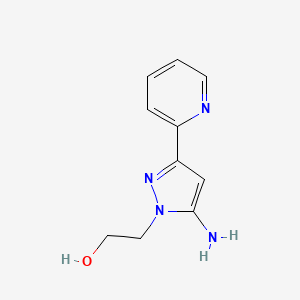

1-Bromo-2-(2-methoxyethoxy)ethane can be used in the synthesis of 1,4-diketo-3,6-diphenylpyrrolo [3,4- c ]pyrrole (DPP) derivatives, which are stable and efficient pigments for two-photon excited fluorescence microscopy . It can also be used in the synthesis of a squarine dye, which exhibits a selective fluorogenic response towards zinc cation .Molecular Structure Analysis

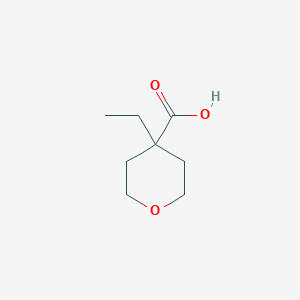

The molecular formula of 1-Bromo-2-(2-methoxyethoxy)ethane is C5H11BrO2 . Its molecular weight is 183.04 .Chemical Reactions Analysis

1-Bromo-2-(2-methoxyethoxy)ethane can be used in the synthesis of 1,4-diketo-3,6-diphenylpyrrolo [3,4- c ]pyrrole (DPP) derivatives . It can also be used in the synthesis of a squarine dye .Physical And Chemical Properties Analysis

1-Bromo-2-(2-methoxyethoxy)ethane has a refractive index of n20/D 1.480 (lit.) . Its boiling point is 116-117 °C (lit.) and its density is 1.448 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique

Metabolism Studies

- Metabolic Pathways in Rats : Research has explored the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine, a structurally related compound, in rats. This includes identifying various metabolites formed through different metabolic pathways, providing insights into how similar compounds might be metabolized in biological systems (Kanamori et al., 2002).

Chemical Synthesis and Modification

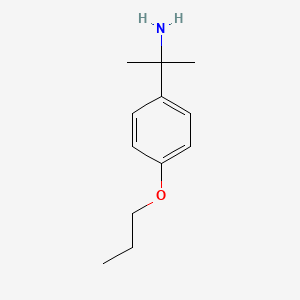

- Enantioselective Enzymatic Acylation : A study demonstrates the enantioselective lipase-mediated acylation of 1-(3′-bromophenyl)ethylamine, a compound related to 1-[3-Bromo-4-(2-methoxyethoxy)-phenyl]-ethylamine. This process is crucial in producing enantiomerically pure compounds, which have significant implications in pharmaceutical synthesis (Gill et al., 2007).

Biochemical and Pharmaceutical Applications

Antidepressant Activity : Research into 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, which share a structural similarity, has shown potential antidepressant activity. These compounds have been studied for their ability to inhibit neurotransmitter uptake and show promise in antidepressant drug development (Yardley et al., 1990).

Antibacterial and Modulatory Activity : A study evaluating the antibacterial and modulatory activity of related compounds shows potential in addressing bacterial resistance. This highlights the possibility of 1-[3-Bromo-4-(2-methoxyethoxy)-phenyl]-ethylamine and similar compounds being used in antibacterial applications (Figueredo et al., 2020).

Anti-Cancer and Anti-Fungal Studies : Research on phenyl ethylene derivatives, which are structurally related, includes studies on their anti-cancer and anti-fungal properties. This suggests potential therapeutic applications for similar compounds in treating various diseases (Phanikumar et al., 2021).

Synthesis of Functionalized Compounds : Studies on the high-yield synthesis of functionalized alkoxyamine initiators from related compounds demonstrate applications in polymer science and material engineering (Miura et al., 1999).

Orientations Futures

The future directions of 1-Bromo-2-(2-methoxyethoxy)ethane could involve its use in the synthesis of various compounds. For example, it can be used in the synthesis of 1,4-diketo-3,6-diphenylpyrrolo [3,4- c ]pyrrole (DPP) derivatives , which are stable and efficient pigments for two-photon excited fluorescence microscopy. It can also be used in the synthesis of a squarine dye , which exhibits a selective fluorogenic response towards zinc cation.

Mécanisme D'action

Target of Action

It’s known that benzylic halides, such as this compound, typically react via an sn2 pathway for primary halides and an sn1 pathway for secondary and tertiary halides . These reactions occur at the benzylic position, which can be resonance stabilized .

Mode of Action

The compound 1-[3-Bromo-4-(2-methoxy-ethoxy)-phenyl]-ethylamine interacts with its targets through a series of reactions. These include free radical bromination, nucleophilic substitution, and oxidation . In the case of free radical bromination, a bromine atom is added to the compound, while nucleophilic substitution involves the replacement of a group in the molecule by a nucleophile .

Biochemical Pathways

The compound’s reactions at the benzylic position, including free radical bromination and nucleophilic substitution, suggest that it may influence pathways involving these types of reactions .

Result of Action

The compound’s reactions at the benzylic position could potentially lead to changes in the structure and function of molecules and cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-[3-Bromo-4-(2-methoxy-ethoxy)-phenyl]-ethylamine. For instance, the rate of the compound’s free radical bromination reaction could be affected by temperature and the presence of other substances . .

Propriétés

IUPAC Name |

1-[3-bromo-4-(2-methoxyethoxy)phenyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO2/c1-8(13)9-3-4-11(10(12)7-9)15-6-5-14-2/h3-4,7-8H,5-6,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODURJRRKNRDHIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)OCCOC)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-Bromo-4-(2-methoxy-ethoxy)-phenyl]-ethylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1529257.png)

amine](/img/structure/B1529261.png)

![1-{4-[(1,3-Thiazol-5-ylmethyl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B1529275.png)